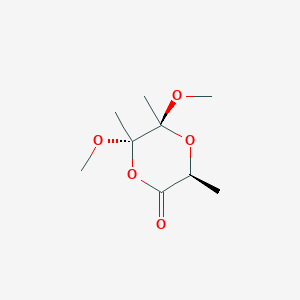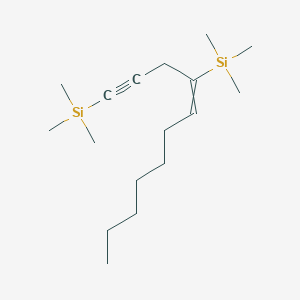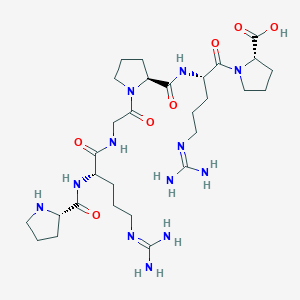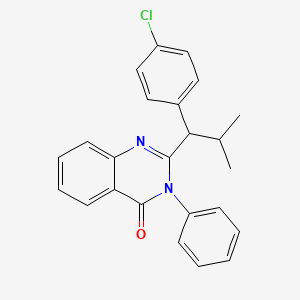![molecular formula C23H22N4O B14200855 N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide CAS No. 920315-33-9](/img/structure/B14200855.png)
N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core linked to an indazole moiety, which is known for its biological activity. The presence of an aminophenyl group further enhances its potential for diverse chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenylamine with 4-[(3-ethyl-1H-indazol-1-yl)methyl]benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The benzamide and indazole moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of various substituted benzamides and indazoles.
科学的研究の応用
N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety is known to bind to specific sites on proteins, modulating their activity. This binding can lead to the inhibition or activation of enzymatic pathways, resulting in various biological effects. The aminophenyl group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]benzamide
- 2-(1-ethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide
- N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Uniqueness
N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenyl and indazole moieties allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
CAS番号 |
920315-33-9 |
|---|---|
分子式 |
C23H22N4O |
分子量 |
370.4 g/mol |
IUPAC名 |
N-(2-aminophenyl)-4-[(3-ethylindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C23H22N4O/c1-2-20-18-7-3-6-10-22(18)27(26-20)15-16-11-13-17(14-12-16)23(28)25-21-9-5-4-8-19(21)24/h3-14H,2,15,24H2,1H3,(H,25,28) |
InChIキー |
BOOPPGCBDXALMF-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)




![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)


![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)

![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)


